molecular formula C15H12N2O4 B14234722 2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole CAS No. 212758-53-7

2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B14234722
CAS No.: 212758-53-7
M. Wt: 284.27 g/mol
InChI Key: XYXBHJWBOFJTFL-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a 4-ethoxyphenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method starts with 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-ethoxyphenyl)-5-amino-1,3-benzoxazole.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazole core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-nitro-1,3-benzoxazole
  • 2-(4-Chlorophenyl)-5-nitro-1,3-benzoxazole
  • 2-(4-Bromophenyl)-5-nitro-1,3-benzoxazole

Uniqueness

2-(4-Ethoxyphenyl)-5-nitro-1,3-benzoxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

CAS No.

212758-53-7

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C15H12N2O4/c1-2-20-12-6-3-10(4-7-12)15-16-13-9-11(17(18)19)5-8-14(13)21-15/h3-9H,2H2,1H3

InChI Key

XYXBHJWBOFJTFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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